Tris(p-nitrobenzyl) Phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris[(4-nitrophenyl)methyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O10P/c25-22(26)19-7-1-16(2-8-19)13-32-35(31,33-14-17-3-9-20(10-4-17)23(27)28)34-15-18-5-11-21(12-6-18)24(29)30/h1-12H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYCNYEQFSMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322625 | |
| Record name | Tris(p-nitrobenzyl) Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-93-3 | |
| Record name | Tris(4-nitrobenzyl) phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(p-nitrobenzyl) Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tris P Nitrobenzyl Phosphate and Its Analogs
Strategic Approaches to the Laboratory Synthesis of Tris(p-nitrobenzyl) Phosphate (B84403)
The laboratory synthesis of Tris(p-nitrobenzyl) Phosphate typically involves the reaction of a phosphorus-containing electrophile with p-nitrobenzyl alcohol or its corresponding alkoxide. A common and effective method utilizes phosphorus oxychloride (POCl3) as the phosphorylating agent.
A strategic approach involves the reaction of phosphorus oxychloride with sodium p-nitro-phenoxide. This exothermic reaction is often performed in a reaction calorimeter to monitor and control the heat flow, providing insights into the reaction kinetics. acs.org Another established route for the synthesis of this compound starts from 4-Nitrobenzyl chloride. chemicalbook.com
The "one-pot" methodology, initially developed for triaryl phosphates, has been successfully adapted for the synthesis of related compounds like tris(p-nitrophenyl)phosphite. acs.org This approach simplifies the synthetic process by combining multiple reaction steps in a single reaction vessel, which can improve efficiency and reduce waste.
Furthermore, the transesterification of a parent phosphate, such as tris(p-nitrophenyl) phosphate, with an appropriate alcohol provides another synthetic avenue. For instance, the reaction of tris(p-nitrophenyl) phosphate with sodium methoxide (B1231860) can yield bis(p-nitrophenyl) methyl phosphate. researchgate.nettandfonline.com This method's success is highly dependent on reaction conditions, including temperature and the order of reagent addition. tandfonline.com
A general synthetic scheme for the preparation of phosphotriesters involves the coupling of a phosphate source with an alcohol, often facilitated by a coupling agent. For example, dicyclohexylcarbodiimide (B1669883) (DCC) has been used to synthesize phosphotriesters by coupling diethylphosphate (B48627) with various phenolic compounds. nih.gov
Below is a data table summarizing common starting materials and reagents for the synthesis of this compound and its analogs.
| Starting Material | Reagent | Product | Reference |
| Phosphorus oxychloride | Sodium p-nitrophenoxide | Tris(p-nitrophenyl)phosphate | acs.org |
| 4-Nitrobenzyl chloride | - | This compound | chemicalbook.com |
| Diethylphosphate | Phenolic compounds | Phosphotriester | nih.gov |
| Tris(p-nitrophenyl) phosphate | Sodium methoxide | Bis(p-nitrophenyl) methyl phosphate | researchgate.nettandfonline.com |
Development of Novel Synthetic Pathways for Phosphotriesters Incorporating Nitrobenzyl Moieties
The development of novel synthetic pathways for phosphotriesters containing nitrobenzyl groups is driven by the need for more efficient, selective, and environmentally benign methods. One innovative approach involves the use of phosphoramidite (B1245037) chemistry. This method allows for the stepwise construction of phosphotriesters and has been instrumental in the synthesis of complex organophosphates. nih.gov
Another emerging strategy is the use of boronic acid derivatives in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form C-P bonds, offering a versatile route to a wide array of organophosphates. mdpi.com The Ireland-Claisen rearrangement of vinyl phosphates represents another sophisticated method for constructing specific phosphotriester frameworks. mdpi.com
The synthesis of phosphotriesters from a tri(2-bromoethyl)phosphotriester precursor offers an alternative to traditional phosphoramidite chemistry, avoiding hazardous reagents and potentially improving yields, especially for sugar-1-phosphate derivatives. rsc.org This two-step process provides access to bis-SATE (S-acyl-2-thioethyl) phosphotriesters, which are valuable as biolabile protecting groups. rsc.org
Furthermore, the synthesis of phosphonate (B1237965) analogues of nucleoside polyphosphates has been achieved through various methods, including the nucleophilic displacement of 5'-O-tosyl nucleosides by methylenebisphosphonic acid salts. semanticscholar.org While not directly involving nitrobenzyl groups, these methodologies for forming P-C bonds are adaptable for the synthesis of phosphonate analogs of this compound.
The following table highlights some novel synthetic approaches for phosphotriesters.
| Synthetic Approach | Key Features | Potential Application | Reference |
| Phosphoramidite Chemistry | Stepwise construction of phosphotriesters. | Synthesis of complex organophosphates. | nih.gov |
| Suzuki Cross-Coupling | Formation of C-P bonds using boronic acids. | Versatile synthesis of various organophosphates. | mdpi.com |
| Tri(2-bromoethyl)phosphotriester Precursor | Alternative to phosphoramidite chemistry, avoids hazardous reagents. | Synthesis of bis-SATE phosphotriesters. | rsc.org |
| Nucleophilic Displacement of Tosylates | Formation of P-C bonds for phosphonate analogs. | Synthesis of phosphonate analogues of nucleoside polyphosphates. | semanticscholar.org |
Stereoselective and Regioselective Considerations in this compound Synthesis
While this compound itself is achiral, the synthesis of its analogs, particularly those derived from chiral alcohols or those with different substituents on the phosphorus atom, necessitates careful consideration of stereoselectivity and regioselectivity.
Stereoselectivity: The synthesis of P-chiral phosphotriesters is a significant challenge in organophosphorus chemistry. One approach involves the reaction of diastereomerically pure starting materials. For instance, the reaction of a diastereomeric 5'-O-protected nucleoside 3'-O-(4-nitrophenylmethanephosphate) with a 3'-protected nucleoside can proceed stereospecifically to yield a dinucleoside methanephosphonate with a defined chirality at the phosphorus center. nih.gov This principle can be extended to other chiral phosphotriester syntheses.
Regioselectivity: In the synthesis of unsymmetrical phosphotriesters, where different alcohol moieties are attached to the same phosphorus atom, regioselectivity is crucial. For example, the selective acetylation of primary hydroxyl groups in the presence of secondary ones can be achieved using methods like the Aragozzini's method, which involves the formation of a temporary dioxastannolane intermediate. mdpi.com
The synthesis of mixed unsymmetrical phosphate triesters can also be accomplished through the selective transesterification of a starting phosphotriester. A method has been developed for the three-step substitution of 2,2,2-trifluoroethoxy groups from tris(2,2,2-trifluoroethyl) phosphate, allowing for the facile synthesis of mixed triesters from three different alcohols. researchgate.net
The following table summarizes key considerations for stereoselective and regioselective synthesis.
| Consideration | Approach | Example | Reference |
| Stereoselectivity | Use of diastereomerically pure starting materials. | Stereospecific synthesis of P-chiral dinucleoside methanephosphonates. | nih.gov |
| Regioselectivity | Protection/deprotection strategies. | Selective acetylation of primary hydroxyls via a dioxastannolane intermediate. | mdpi.com |
| Regioselectivity | Selective transesterification. | Three-step substitution of 2,2,2-trifluoroethoxy groups. | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of organophosphates, including this compound, is an area of growing importance. nih.govacs.orgacs.org The goal is to develop more sustainable and environmentally friendly synthetic processes. nih.govacs.orgacs.org
Key green chemistry principles applicable to organophosphate synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are often more atom-economical than multi-step processes with intermediate purification steps. acs.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring water or ionic liquids as reaction media instead of volatile organic compounds. youtube.comnih.gov
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the development of new catalysts for phosphotriester formation. youtube.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. youtube.comnih.gov
Renewable Feedstocks: While not yet widely implemented for this compound, the use of renewable starting materials is a long-term goal in green chemistry.
The following table outlines the application of green chemistry principles in organophosphate synthesis.
| Green Chemistry Principle | Application in Organophosphate Synthesis | Reference |
| Atom Economy | One-pot synthesis methodologies. | acs.org |
| Safer Solvents | Use of water or ionic liquids as reaction media. | youtube.comnih.gov |
| Catalysis | Development and use of efficient catalysts. | youtube.com |
| Energy Efficiency | Microwave-assisted synthesis. | youtube.comnih.gov |
| Sustainable Design | Integration of green chemistry and life cycle assessment. | acs.orgacs.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Tris P Nitrobenzyl Phosphate
Mechanistic Investigations of Hydrolytic Pathways of Tris(p-nitrobenzyl) Phosphate (B84403)
The hydrolysis of phosphate esters like Tris(p-nitrobenzyl) Phosphate generally proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism at the phosphorus center. This pathway involves the attack of a nucleophile, typically a water molecule or a hydroxide (B78521) ion, on the electrophilic phosphorus atom. This attack leads to the formation of a transient pentacoordinate trigonal bipyramidal transition state. Subsequently, a p-nitrobenzyloxy group departs as the leaving group.
The presence of the electron-withdrawing p-nitrobenzyl groups makes the phosphorus atom more electron-deficient and thus more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) phosphates. This enhanced electrophilicity facilitates the hydrolysis process. The stability of the resulting p-nitrobenzyloxide anion as a leaving group further contributes to the feasibility of the hydrolytic cleavage.
In neutral or acidic conditions, a water molecule acts as the nucleophile. Under basic conditions, the more potent nucleophile, the hydroxide ion, dominates, leading to a significantly faster rate of hydrolysis. The reaction can be catalyzed by acids, which protonate one of the phosphate oxygens, increasing the electrophilicity of the phosphorus atom, or by bases, which promote the formation of the more nucleophilic hydroxide ion.
Studies on related compounds, such as p-nitrophenyl phosphate, have shown that the transition state for hydrolysis has a significant degree of dissociative character, often described as "metaphosphate-like". This suggests that the bond to the leaving group is substantially broken in the transition state.
A study on the decomposition of a related compound, tris(para-nitrobenzyl) phosphonyl ultraphosphate, indicated that hydrolysis can lead to the cleavage of the phosphoanhydride or phosphoester bonds, resulting in linearized tetraphosphonate/phosphate analogues. nih.gov This suggests that under certain conditions, complex rearrangements and cleavage pathways can occur beyond simple hydrolysis of the ester bond.
Kinetic Studies of this compound Transformations in Chemical and Biological Systems
Kinetic studies on the hydrolysis of analogous phosphate esters provide valuable insights into the transformation rates of this compound. For instance, the hydrolysis of bis(p-nitrophenyl)phosphate (BNPP) has been studied extensively. In one study, the hydrolysis of BNPP catalyzed by a copper(II) complex exhibited biphasic kinetics, indicating a two-step process where the diester is first cleaved to the monoester, which is then further hydrolyzed. acs.org
The rates of these reactions are highly dependent on pH, temperature, and the presence of catalysts. For the uncatalyzed hydrolysis of phosphate diesters, the half-lives can be very long under physiological conditions. However, the presence of the activating p-nitrobenzyl groups in this compound would be expected to result in faster hydrolysis rates compared to less activated phosphate triesters.
The following table presents kinetic data for the hydrolysis of a related compound, bis(p-nitrophenyl)phosphate (BNPP), catalyzed by a copper complex, which illustrates the typical parameters measured in such studies.
| Parameter | Value | Conditions |
| Second-order rate constant (k) | 0.065 M⁻¹ s⁻¹ | 50.0 °C, Initial rate analysis |
| Enthalpy of Activation (ΔH‡) | 56 ± 6 kJ mol⁻¹ | - |
| Entropy of Activation (ΔS‡) | -95 ± 18 J K⁻¹ mol⁻¹ | - |
| Data from the hydrolysis of bis(p-nitrophenyl)phosphate by [Cu(Me₃tacn)(OH₂)₂]²⁺. acs.org |
Catalytic Activation and Deactivation Mechanisms Involving this compound
The hydrolysis of this compound can be significantly accelerated by various catalysts. Metal ions, particularly lanthanide(III) ions and transition metal complexes, are effective catalysts for the hydrolysis of phosphate esters. sioc-journal.cnacs.orgrsc.org The catalytic mechanism typically involves the metal ion acting as a Lewis acid, coordinating to one of the phosphate oxygen atoms. This coordination polarizes the P-O bond, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. Furthermore, a metal-bound hydroxide can act as the nucleophile, delivering the hydroxide ion to the phosphorus center in a proximity-enhanced manner.
For instance, dinuclear La(III) complexes have been shown to effectively catalyze the hydrolysis of bis(p-nitrophenyl)phosphate, with rate enhancements of up to 2.36×10⁴ fold under physiological conditions. sioc-journal.cn Similarly, yttrium(III) complexes have demonstrated catalytic activity in the hydrolysis of both phosphate diesters and triesters. rsc.org
In biological systems, enzymes are highly efficient catalysts. Phosphatases, for example, utilize a variety of strategies to accelerate phosphate ester hydrolysis. Many phosphatases employ a two-step mechanism involving the formation of a covalent phosphoryl-enzyme intermediate. nih.gov In the first step, a nucleophilic residue in the enzyme's active site (e.g., serine, cysteine, or aspartate) attacks the phosphorus atom of the substrate, leading to the release of the first p-nitrobenzyloxy group and the formation of the intermediate. In the second step, the phosphoryl-enzyme intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and releasing the remaining part of the substrate.
The binding of this compound to the active site of an enzyme can lead to its activation for cleavage. Conversely, the product, p-nitrobenzyl alcohol and the phosphorylated enzyme intermediate, must be released for the catalytic cycle to continue. In some cases, strong binding of the product or a slow hydrolysis of the phosphoryl-enzyme intermediate can lead to deactivation or inhibition of the enzyme.
Exploration of Nucleophilic and Electrophilic Reactivity Patterns of this compound
Electrophilic Reactivity:
The primary site of electrophilic reactivity in this compound is the phosphorus atom. As discussed, the electron-withdrawing p-nitrobenzyl groups enhance its electrophilicity, making it a good target for a wide range of nucleophiles. Nucleophilic substitution reactions can occur not only with water and hydroxide ions but also with other nucleophiles such as amines, alkoxides, and thiolates. acs.orgacs.org
The benzylic carbons of the p-nitrobenzyl groups also exhibit electrophilic character and can be susceptible to nucleophilic attack, although this is generally less favored than attack at the phosphorus center for phosphate triesters.
The electrochemistry of the related tris(p-nitrophenyl) phosphate has been studied, revealing that it can be reduced in an ECE-type (electron transfer-chemical reaction-electron transfer) reaction. utexas.edu This suggests that this compound can act as an electron acceptor (an electrophile in a redox context). The initial electron transfer is followed by the cleavage of a carbon-oxygen bond. utexas.edu
Nucleophilic Reactivity:
The oxygen atoms of the phosphate group in this compound possess lone pairs of electrons and can therefore act as nucleophiles or Lewis bases. They can coordinate to metal ions or participate in hydrogen bonding. This nucleophilic character is crucial for its interaction with catalysts and enzymes.
The nucleophilicity of the ester oxygen atoms is generally low due to the delocalization of their lone pairs into the P=O bond. However, they can be involved in intramolecular reactions or rearrangements, as seen in the decomposition of related ultraphosphate compounds. nih.gov
The following table summarizes the key reactive sites of this compound:
| Site | Reactivity | Common Reactants/Interactions |
| Phosphorus Atom | Electrophilic | Nucleophiles (H₂O, OH⁻, amines, alkoxides) |
| Benzylic Carbon | Electrophilic | Strong nucleophiles |
| Phosphate Oxygens | Nucleophilic / Basic | Metal ions, H-bond donors |
| Nitro Group | Electron-withdrawing | Can be reduced |
Applications of Tris P Nitrobenzyl Phosphate in Advanced Organic Synthesis and Chemical Biology
Role as a Phosphorylating Agent in Complex Molecule Synthesis
While direct applications of Tris(p-nitrobenzyl) phosphate (B84403) as a primary phosphorylating agent in the synthesis of complex molecules are not extensively documented in readily available literature, the related chemistry of p-nitrophenyl phosphates provides a strong indication of its potential in this capacity. In many enzymatic and chemical phosphorylation reactions, p-nitrophenyl phosphate serves as a phosphate donor, where the p-nitrophenolate is an excellent leaving group, facilitating the transfer of the phosphate moiety to a nucleophile, such as an alcohol on a target molecule.
For instance, nucleoside phosphotransferases can mediate the transfer of a phosphate group from p-nitrophenyl phosphate to nucleosides to form nucleotide derivatives nih.gov. This enzymatic approach highlights the utility of the nitrophenyl phosphate system in biological phosphorylation. The p-nitrobenzyl group in Tris(p-nitrobenzyl) phosphate can also be cleaved under specific conditions, suggesting a potential for this molecule to act as a source of a protected phosphate group. The cleavage is often achieved through reduction of the nitro group to an amino group, which then facilitates the elimination of the benzyl (B1604629) group.
Although detailed research findings on the direct use of this compound for phosphorylation are scarce, the underlying chemical principles of related compounds suggest its viability as a phosphorylating agent, particularly in contexts where the p-nitrobenzyl protecting groups offer advantages in terms of stability or selective removal.
Precursor for Bioactive Molecules and Prodrug Design
The p-nitrobenzyl moiety is a key structural feature in the design of various bioactive molecules and prodrugs, particularly those requiring targeted activation. This compound can be considered a potential precursor or a structural template for the synthesis of such compounds, especially in the area of anticancer prodrugs.
A significant area of research has been the development of nitrobenzyl phosphoramide (B1221513) mustards as prodrugs that can be activated by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. These prodrugs are designed to be relatively non-toxic until the nitro group is reduced, triggering the release of a cytotoxic phosphoramide mustard. The synthesis of these prodrugs often involves the coupling of a nitrobenzyl alcohol derivative with a phosphoramide mustard precursor. While direct synthesis from this compound is not explicitly described, its structure provides a clear conceptual link to the p-nitrobenzyl phosphate core of these prodrugs.
Chemically stable and lipophilic prodrugs of phosphoramide mustard have been designed to undergo biotransformation by hepatic microsomal enzymes to release the active drug nih.gov. The design of such molecules underscores the importance of the phosphate ester linkage and the nature of the protecting group in controlling the release and activity of the therapeutic agent. Acyloxymethyl esters of isophosphoramide mustard have also been synthesized as new anticancer prodrugs, demonstrating high activity in the inhibition of cancer cell proliferation nih.gov.
The following table summarizes key features of p-nitrobenzyl-containing prodrugs:
| Prodrug Class | Activation Mechanism | Therapeutic Target | Key Structural Moiety |
| Nitrobenzyl Phosphoramide Mustards | Enzymatic reduction by nitroreductases | Cancer cells (hypoxic tumors) | p-Nitrobenzyl, Phosphoramide |
| Lipophilic Phosphoramide Mustard Prodrugs | Biotransformation by microsomal enzymes | Cancer cells | Benzyl, Phosphoramide |
| Acyloxymethyl Isophosphoramide Mustards | Enzymatic cleavage | Cancer cells | Phosphoramide |
Utilization in Solid-Phase Synthesis and Combinatorial Chemistry
The p-nitrobenzyl (pNB) group has been effectively utilized as a protecting group in solid-phase synthesis, a cornerstone of combinatorial chemistry. Its stability to a range of reaction conditions and its selective removal make it a valuable tool for the synthesis of peptides and other complex molecules on a solid support.
In solid-phase peptide synthesis (SPPS), a strategy employing p-nitrobenzyl esters, thioethers, and carbamates for the protection of amino acid side chains has been described nih.gov. This approach is compatible with the widely used Fmoc (9-fluorenylmethoxycarbonyl) methodology. The pNB protecting groups are stable during the peptide chain elongation and can be removed under mildly acidic reducing conditions, for example, using a solution of tin(II) chloride (SnCl2), phenol, and acetic acid in dimethylformamide (DMF) nih.gov. The orthogonality of the pNB group to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc is a significant advantage, allowing for the synthesis of complex peptides with multiple functionalities ub.edu.
The p-nitrobenzyloxycarbonyl (pNZ) group, a related protecting group for the α-amino function, has also been employed in SPPS. pNZ-protected amino acids are solids that are easy to synthesize and perform well in the solid-phase mode ub.edu. The pNZ group is removed under practically neutral conditions in the presence of a catalytic amount of acid, which can help to avoid side reactions such as diketopiperazine formation ub.edu. The semipermanent nature of the pNZ group also makes it useful for the side-chain protection of amino acids like ornithine and lysine, preventing the undesired removal of the α-Fmoc group that can occur with other protecting groups luxembourg-bio.com.
The application of p-nitrobenzyl-based linkers is also relevant to combinatorial chemistry, where photolabile linkers are employed to release synthesized compounds from the solid support under mild conditions dtu.dkacs.org. The general principle of using a p-nitrobenzyl moiety as a cleavable handle is well-established in the generation of molecular libraries dtu.dku-strasbg.fr.
Below is a table summarizing the use of p-nitrobenzyl protecting groups in solid-phase synthesis:
| Protecting Group | Protected Functionality | Deprotection Conditions | Key Advantages |
| p-Nitrobenzyl (pNB) | Carboxylic acids (esters), Thiols (thioethers), Amines (carbamates) | Mildly acidic reducing conditions (e.g., SnCl2/HOAc) | Orthogonal to Fmoc and Boc, Stable during peptide synthesis |
| p-Nitrobenzyloxycarbonyl (pNZ) | α-Amino group | Catalytic hydrogenation or reducing agents (e.g., SnCl2) with catalytic acid | Orthogonal to Fmoc, tBu, and Alloc; Helps prevent side reactions |
Applications in Supramolecular Chemistry and Materials Science
While direct applications of this compound in supramolecular chemistry and materials science are not widely reported, the structural components of the molecule—the triphenylamine-like core and the p-nitrobenzyl groups—suggest potential applications in these fields.
The triphenylamine (B166846) scaffold is a well-known building block in materials science, often used in the synthesis of polymers, covalent organic frameworks (COFs), and inorganic cages due to its ability to form stable, porous, and often helical structures mdpi.com. Tris(4-aminophenyl)amine (TAPA), a derivative of triphenylamine, is extensively used for these purposes mdpi.com. The reduction of the nitro groups in Tris(p-nitrophenyl)amine, a close structural analog of the core of this compound, yields TAPA, highlighting a potential synthetic connection mdpi.comacs.org. Materials derived from TAPA have shown promise in applications such as the selective capture of heavy metal ions, photocatalysis, and gas separation mdpi.com.
The nitrobenzyl moiety, particularly the ortho-nitrobenzyl group, is a well-established photolabile group used in the design of photoresponsive polymers and materials nih.govresearchgate.net. These materials can change their properties, such as solubility or structure, upon irradiation with light. For instance, photodegradable polymers have been prepared via ring-opening metathesis polymerization (ROMP) of macrocyclic monomers containing an ortho-nitrobenzyl ester rsc.org. Although this compound contains the para-isomer, the principle of using nitrobenzyl groups to impart photosensitivity could potentially be extended.
In the context of supramolecular chemistry, the triphenylamine core can participate in host-guest interactions and self-assembly processes. While there is no direct evidence of this compound forming such assemblies, the study of related tris(phenyl)amine derivatives in supramolecular systems is an active area of research. For example, phosphate-functionalized zirconium metal-organic frameworks (MOFs) have been developed for applications in energy storage, demonstrating the utility of phosphate groups in creating robust, functional materials ufl.edunih.gov.
The table below outlines potential applications based on the structural components of this compound:
| Structural Component | Potential Application Area | Rationale |
| Triphenylamine Phosphate Core | Supramolecular Chemistry, Materials Science | Can act as a tritopic node for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). |
| p-Nitrobenzyl Groups | Materials Science | Potential for creating photoresponsive materials, although the ortho-isomer is more commonly used for this purpose. Reduction of the nitro groups can lead to functional amine groups for further polymerization or modification. |
Enzymatic and Biochemical Interactions of Tris P Nitrobenzyl Phosphate
Substrate Specificity and Promiscuity Studies with Phosphohydrolases
In the investigation of enzyme function, a key aspect is understanding the range of substrates an enzyme can act upon. This is known as substrate specificity. Some enzymes are highly specific, acting on only one or a very limited range of molecules, while others exhibit promiscuity, meaning they can catalyze reactions for a broader array of substrates.
Tris(p-nitrobenzyl) phosphate (B84403) has been studied as a potential substrate for the phosphatase domain of receptor protein tyrosine phosphatases (PTPRs), specifically the phosphatase domains of PTPRδ and PTPRΩ nih.gov. These enzymes are known to hydrolyze phosphate monoesters nih.gov. The research aimed to explore the substrate promiscuity of these enzymes by testing a variety of compounds, including Tris(p-nitrobenzyl) phosphate, which is a phosphotriester.
The results of these investigations were definitive: the phosphatase domains of both PTPRδ and PTPRΩ showed no detectable hydrolysis of this compound nih.gov. This finding indicates a high degree of specificity for these enzymes, as they are unable to catalyze the cleavage of the phosphate ester bonds in this particular phosphotriester. The bulky nitrobenzyl groups and the triester nature of the compound likely prevent it from being accommodated within the active site of these phosphatases.
| Substrate | Substrate Type | Hydrolysis by PD-PTPRδ | Hydrolysis by PD-PTPRΩ |
|---|---|---|---|
| p-nitrophenyl phosphate (pNPP) | Phosphate Monoester | Yes | Yes |
| o-nitrophenyl β-D-galactoside | Glycosidic | Yes | Yes |
| This compound | Phosphate Triester | No | No |
| Tetrakis(p-nitrophenyl) diphosphate | Phosphate Diester | No | No |
Kinetic Characterization of Enzymatic Hydrolysis of this compound
Kinetic characterization of an enzymatic reaction involves determining parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which provide quantitative measures of substrate binding affinity and the enzyme's catalytic efficiency.
As established in the substrate specificity studies, this compound is not hydrolyzed by the phosphatase domains of PTPRδ and PTPRΩ nih.gov. Consequently, a kinetic characterization of its enzymatic hydrolysis by these enzymes could not be performed. The absence of any detectable product formation means that key kinetic parameters cannot be determined for this compound with these specific enzymes.
Molecular Recognition and Binding Mechanisms of this compound by Enzymes
Even if a compound is not catalytically turned over by an enzyme, it may still bind to the enzyme's active site or other allosteric sites. Such binding can often be detected through techniques like inhibition assays or biophysical methods that measure molecular interactions.
Further investigation into the interaction between this compound and the phosphatase domains of PTPRδ and PTPRΩ revealed that not only is the compound not hydrolyzed, but it also does not appear to bind to the enzymes in a way that affects their primary function nih.gov. Studies showed that this compound did not inhibit the hydrolysis of a known substrate, p-nitrophenyl phosphate (pNPP) nih.gov. Additionally, differential scanning fluorimetry, a technique used to assess the binding of ligands to proteins, showed no evidence of this compound binding to these enzymes nih.gov.
This lack of binding suggests that the active site of these protein tyrosine phosphatases is highly selective and does not accommodate the structure of this compound nih.gov. The enzyme appears to be intolerant to substitutions on the phosphate group, and the presence of the three p-nitrobenzyl groups likely creates steric hindrance that prevents effective molecular recognition and binding nih.gov.
Implications of this compound as a Mechanistic Probe in Enzymatic Assays
Chemical compounds are often used as mechanistic probes to elucidate the function and reaction mechanism of enzymes. For instance, non-hydrolyzable substrate analogs can be used to study substrate binding and the conformational changes an enzyme undergoes.
Based on the available research, this compound does not appear to be a useful mechanistic probe for the protein tyrosine phosphatases studied nih.gov. Since it neither serves as a substrate nor binds to the enzyme to act as an inhibitor, its utility in probing the active site or mechanism of these specific enzymes is limited. The lack of interaction means it cannot be used to competitively inhibit the enzyme to study substrate binding or to trap the enzyme in a particular conformational state.
The findings underscore the high specificity of the studied phosphatases and suggest that this compound is not a suitable tool for investigating their particular enzymatic mechanisms nih.gov.
Advanced Analytical and Spectroscopic Methodologies for Research on Tris P Nitrobenzyl Phosphate
Application of High-Resolution Mass Spectrometry in Reaction Monitoring and Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of "Tris(p-nitrobenzyl) Phosphate". Its high mass accuracy and resolving power enable the precise determination of elemental compositions, facilitating the identification of the parent compound, its reaction intermediates, and potential metabolites. Techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) are particularly powerful for these applications.
In the context of reaction monitoring, HRMS can be employed to track the formation of "this compound" during its synthesis or to follow its degradation under various conditions. By acquiring full-scan mass spectra at different time points, it is possible to identify and quantify the reactants, intermediates, and final products, thereby providing crucial insights into the reaction mechanism and kinetics. The high selectivity of HRMS allows for the differentiation of compounds with very similar mass-to-charge ratios, which is essential in complex reaction mixtures.
For metabolite identification, HRMS is instrumental in determining the biotransformation products of "this compound" in biological systems. Following incubation with enzymes or in cellular systems, extracts can be analyzed by LC-HRMS to detect potential metabolites. The accurate mass measurements of the parent ion and its fragment ions, obtained through tandem mass spectrometry (MS/MS) experiments, are used to propose elemental compositions and elucidate the structures of the metabolites. Common metabolic transformations for organophosphate esters include hydrolysis of the phosphate (B84403) ester bonds and modifications to the aromatic rings.
Table 1: Hypothetical HRMS Data for Reaction Monitoring of this compound Synthesis
| Reaction Time (min) | Compound | Observed m/z | Calculated m/z | Mass Error (ppm) | Relative Intensity (%) |
|---|---|---|---|---|---|
| 0 | p-Nitrobenzyl alcohol | 154.0498 | 154.0504 | -3.9 | 100 |
| 0 | Phosphorus oxychloride | 152.8773 | 152.8781 | -5.2 | 85 |
| 30 | Bis(p-nitrobenzyl) phosphate | 371.0532 | 371.0539 | -1.9 | 45 |
| 60 | This compound | 504.0851 | 504.0856 | -1.0 | 70 |
| 120 | This compound | 504.0852 | 504.0856 | -0.8 | 95 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules in solution. For "this compound," both ¹H and ³¹P NMR are of significant importance.
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The chemical shifts, coupling constants, and integration of the proton signals can confirm the structure of the p-nitrobenzyl groups and their attachment to the phosphate core. For instance, the benzylic protons would be expected to show a characteristic signal, and the aromatic protons would exhibit a splitting pattern typical of a para-substituted benzene (B151609) ring. During a reaction, the appearance or disappearance of specific proton signals can be used to monitor the progress and identify intermediates.
³¹P NMR is particularly valuable for studying phosphorus-containing compounds. mdpi.com Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and easily interpretable signals. mdpi.com The chemical shift of the phosphorus nucleus in "this compound" is sensitive to its electronic environment. The formation of intermediates or degradation products with different phosphorus-containing moieties would result in distinct signals in the ³¹P NMR spectrum, allowing for their identification and quantification. For example, the hydrolysis of one of the p-nitrobenzyl ester linkages would lead to the formation of "Bis(p-nitrobenzyl) phosphate," which would have a different ³¹P chemical shift compared to the parent compound.
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.2 | d | ~8.5 | Aromatic (protons ortho to NO₂) |
| ¹H | ~7.5 | d | ~8.5 | Aromatic (protons meta to NO₂) |
| ¹H | ~5.3 | d | ~8.0 | Benzylic (-CH₂-) |
| ³¹P | ~ -5 | s | - | Phosphate (P=O) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Crystallographic Analysis of this compound and its Complexes
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined. wikipedia.org The crystal structure would reveal the geometry around the central phosphorus atom, which is expected to be tetrahedral, and the orientation of the three p-nitrobenzyl groups. Intermolecular interactions, such as stacking of the aromatic rings, could also be identified, providing insights into the crystal packing.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Volume (ų) | 2415 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.38 |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Product Separation
Advanced chromatographic techniques are essential for the purification, separation, and purity assessment of "this compound." High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for the analysis of organophosphate esters.
HPLC, particularly in the reverse-phase mode with a C18 column, is a versatile technique for the analysis of moderately polar compounds like "this compound." A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. Detection is often performed using a UV detector, as the nitroaromatic rings provide a strong chromophore. HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. It is also an excellent tool for separating complex mixtures of reaction products, allowing for the isolation of individual components for further characterization. For instance, a product information sheet for "Tris(4-nitrophenyl) Phosphate" indicates a purity of >98.0% as determined by HPLC. tcichemicals.com
Gas chromatography is suitable for the analysis of volatile and thermally stable organophosphate esters. For "this compound," which has a relatively high molecular weight, a high-temperature capillary column would be necessary. Detection can be achieved using a flame ionization detector (FID) or, for higher sensitivity and selectivity, a mass spectrometer (GC-MS). GC is particularly useful for assessing the presence of volatile impurities in a sample.
Table 4: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Theoretical and Computational Chemistry Approaches to Tris P Nitrobenzyl Phosphate
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organophosphate esters. For a molecule like Tris(p-nitrobenzyl) phosphate (B84403), these methods can map the electron density distribution, identify molecular orbitals, and calculate key reactivity descriptors.
The electronic properties are heavily influenced by the p-nitrobenzyl groups. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly impacts the electron distribution across the aromatic ring and the benzylic methylene (B1212753) bridge, ultimately affecting the lability of the phosphate ester bonds.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).
The LUMO energy indicates its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
In related p-nitrophenyl compounds, DFT calculations have been used to determine these values and predict sites susceptible to nucleophilic or electrophilic attack. nih.gov For Tris(p-nitrobenzyl) phosphate, the LUMO is expected to be localized significantly on the nitroaromatic moieties, making them key to the molecule's electronic acceptor properties.
Global Reactivity Descriptors: DFT calculations can furnish quantitative measures of reactivity. nih.gov
Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures resistance to change in electron distribution.
Electronic Chemical Potential (μ): Indicates the "escaping tendency" of electrons from a system.
Electrophilicity (ω): A measure of the energy stabilization when a molecule acquires electrons from its environment. A higher electrophilicity value points to a better electrophile. nih.gov
Studies on similar nitroaromatic compounds, such as nitrobenzene (B124822), have employed advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) to accurately calculate vertical excitation energies and dissociation energies, providing a benchmark for understanding their complex electronic structure. nih.gov These computational techniques are essential for predicting how the molecule will behave in chemical reactions, including its stability and the sites most likely to react.
Molecular Dynamics Simulations of this compound in Solution and Enzyme Active Sites
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach allows for the investigation of the conformational dynamics of this compound and its interactions with its environment, such as a solvent or the active site of an enzyme.
Simulations in Solution: To simulate this compound in an aqueous solution, the molecule is placed in a simulation box filled with water molecules. The simulation relies on a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms. Commonly used force fields for organic molecules include AMBER and OPLS (Optimized Potential for Liquid Simulation). nih.gov MD simulations on other organophosphates like tri-n-butyl-phosphate (TBP) have shown that careful parameterization and charge scaling can predict bulk properties like mass density with high accuracy. nih.gov The simulation would track the trajectory of all atoms, revealing information about:
Solvation: How water molecules arrange around the hydrophobic nitrobenzyl groups and the more polar phosphate core.
Conformational Flexibility: The rotational freedom around the P-O-C bonds and how the three p-nitrobenzyl "arms" move and interact with each other and the solvent.
Hydrogen Bonding: The potential for hydrogen bonds between the phosphate oxygens and water.
Simulations in Enzyme Active Sites: MD simulations are particularly valuable for understanding how a substrate like this compound might bind to and be processed by an enzyme, such as a phosphatase or a nitroreductase.
System Setup: A high-resolution crystal structure of the target enzyme is required. The this compound molecule is computationally "docked" into the enzyme's active site.
Simulation: The entire enzyme-substrate complex is then solvated in a water box, and an MD simulation is run.
Analysis: The simulation can reveal key insights into the binding mechanism. For instance, MD simulations of nitrobenzene dioxygenase highlighted key hydrogen bonds that stabilize the active site architecture and position the substrate for oxidation. frontiersin.org Similarly, simulations involving S-(p-nitrobenzyl)-glutathione in a glutathione (B108866) transferase active site can elucidate the specific interactions governing substrate recognition. The analysis focuses on:
Identifying key amino acid residues that interact with the substrate.
Determining the stability of the substrate within the binding pocket.
Observing conformational changes in both the enzyme and the substrate upon binding.
Mapping networks of water molecules at the active site entrance that may play a catalytic role. frontiersin.org
For complex processes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. In this approach, the reactive core of the system (e.g., the phosphate center and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. scholaris.ca
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the high-energy transition states that connect them. This is particularly relevant for understanding the hydrolysis and other phosphoryl-transfer reactions of phosphate esters like this compound.
The hydrolysis of related compounds, such as p-nitrophenyl phosphate (pNPP) and m-nitrobenzyl phosphate, has been extensively studied to model these reactions. scholaris.canih.gov Theoretical calculations are used to propose and evaluate potential reaction mechanisms. For the hydrolysis of a phosphate monoester monoanion, a plausible mechanism involves a pre-equilibrium proton transfer from the phosphoryl group to an ester oxygen, followed by the rate-limiting cleavage of the P-O bond. nih.gov
Transition State (TS) Characterization: Identifying the geometry and energy of the transition state is a primary goal. The nature of the TS (e.g., whether it is more associative, with the nucleophile closely bonded, or dissociative, with extensive leaving group departure) determines the reaction's kinetics. For phosphate esters, hydrolysis reactions often proceed through a dissociative, metaphosphate-like transition state. acs.org
Kinetic Isotope Effects (KIEs): One way to experimentally probe the structure of a transition state is by measuring KIEs, and these experimental values can be compared to computationally predicted ones. Heavy-atom KIEs are measured at various positions in the molecule to report on changes in bonding during the rate-limiting step. scholaris.caacs.org For example, in the study of pNPP hydrolysis, isotopes were used at the bridging oxygen (¹⁸k_bridge_), the non-bridging oxygens (¹⁸k_nonbridge_), and the nitrogen of the nitro group (¹⁵k). nih.govscholaris.ca
The table below presents experimental KIE data for the aqueous hydrolysis of the p-nitrophenyl phosphate monoanion and dianion, which serves as a benchmark for computational models aiming to reproduce these transition state structures.
| Reactant Species | ¹⁵k (leaving group) | ¹⁸k_bridge_ (P-O cleavage) | ¹⁸k_nonbridge_ (phosphoryl group) | Inferred Transition State Character |
|---|---|---|---|---|
| pNPP Dianion | 1.0028 ± 0.0002 | 1.0189 ± 0.0005 | 0.9994 ± 0.0005 | Late TS with significant P-O bond cleavage and little change at non-bridging oxygens. nih.govscholaris.ca |
| pNPP Monoanion | 1.0004 ± 0.0002 | 1.0087 ± 0.0003 | 1.0184 ± 0.0005 | Both proton transfer and P-O bond cleavage are rate-limiting. nih.govscholaris.ca |
Computational models, often using DFT with basis sets like 6-31+G(d) or 6-311++G(d,p), can calculate the vibrational frequencies of the reactant and the transition state structure, allowing for the direct prediction of KIEs. birmingham.ac.uk Agreement between calculated and experimental KIEs provides strong evidence for the accuracy of the computed reaction pathway and transition state structure.
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.govrsc.org For this compound, SAR modeling would be invaluable for designing derivatives with enhanced or modulated reactivity, for example, as enzyme substrates or as prodrugs activated by specific enzymes like nitroreductases.
A study on a series of nitrobenzyl phosphoramide (B1221513) mustards, which are structurally related to this compound, provides a clear example of how SAR is explored. In this work, derivatives were synthesized to investigate their activity as substrates for nitroreductases and as antiproliferative agents. The key findings from this type of study reveal important structural determinants for activity:
Position of the Nitro Group: The placement of the electron-withdrawing nitro group on the benzyl (B1604629) ring was found to be critical. The 4-nitro (para) position offered the best combination of enzyme activation and biological effect compared to ortho or meta positions.
Substituents on the Aromatic Ring: Adding other substituents, such as halogens, to the ring can further modulate activity. A preference was noted for halogen substitutions ortho to the benzyl phosphoramide moiety.
The QSAR Modeling Process:
Data Set: A series of derivatives is synthesized, and their biological activity (e.g., IC₅₀ values for enzyme inhibition or cell proliferation) is measured.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated from its chemical structure. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and structural features (e.g., number of rotatable bonds, presence of specific functional groups). nih.gov
Model Building: Statistical or machine learning algorithms are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model training. rsc.org
The resulting QSAR model can be expressed as an equation that allows the prediction of activity for new, unsynthesized derivatives. This predictive capability is a cornerstone of modern drug design and chemical research, enabling the prioritization of synthetic targets and providing mechanistic insight into the molecular features that drive activity. nih.gov
Emerging Research Avenues and Future Perspectives for Tris P Nitrobenzyl Phosphate
Development of Smart Materials and Sensors Incorporating Tris(p-nitrobenzyl) Phosphate (B84403)
The development of smart materials, which can respond to external stimuli, is a rapidly growing area of research. The p-nitrobenzyl group within Tris(p-nitrobenzyl) phosphate is a photo-responsive moiety, meaning it can undergo a chemical change upon exposure to light, typically in the UV range. nih.gov This characteristic opens up the possibility of using this compound as a key component in light-sensitive smart materials.
Potential Applications in Smart Materials:
Photodegradable Polymers: this compound could potentially be incorporated into polymer networks as a crosslinking agent. Upon irradiation with a specific wavelength of light, the nitrobenzyl ester bonds would cleave, leading to the degradation of the polymer network. wikipedia.org This could be utilized in applications such as temporary adhesives, controlled-release coatings, and materials designed for programmed degradation.
Photo-Responsive Surfaces: Surfaces coated with polymers containing this compound could exhibit changes in their properties, such as wettability or adhesion, upon light exposure. nih.gov This could be harnessed for creating reconfigurable surfaces for microfluidic devices or for patterning surfaces on a micro- and nanoscale.
Optical Data Storage: The photochemical cleavage of the nitrobenzyl group leads to a change in the chemical structure and, consequently, the optical properties of the material. This principle could be explored for the development of novel optical data storage systems.
The light-induced cleavage of the p-nitrobenzyl group results in the formation of p-nitrosobenzaldehyde and the release of the phosphate group. This irreversible chemical transformation can be harnessed to create sensors. For instance, a material's fluorescence or color could be designed to change upon the cleavage of the p-nitrobenzyl group, providing a visual indication of light exposure. Organophosphorus compounds are increasingly being explored for their chromic properties, responding to various stimuli with a change in color. rsc.org
Table 1: Potential Stimuli-Responsive Applications of this compound
| Application Area | Underlying Principle | Potential Functionality |
|---|---|---|
| Smart Coatings | Photocleavage of p-nitrobenzyl groups leading to changes in polymer structure. | Controlled degradation, on-demand release of embedded agents. |
| Micropatterning | Spatially controlled light exposure to alter surface properties. | Creation of microscale patterns for electronics or biological assays. |
| Light-Sensitive Sensors | Change in optical properties upon photochemical reaction. | Dosimeters for UV radiation, indicators for light-triggered events. |
Exploration in Environmental Remediation and Detoxification Strategies
Organophosphate compounds are a significant class of environmental pollutants due to their widespread use as pesticides and flame retardants. researchgate.net Research into the degradation and detoxification of these compounds is crucial. While direct studies on the environmental remediation of this compound are scarce, the chemistry of related compounds provides insights into its potential environmental fate and remediation strategies.
The hydrolysis of the phosphate ester bonds is a primary degradation pathway for organophosphates. researchgate.net The rate of this hydrolysis can be influenced by factors such as pH and the presence of catalysts. For a related compound, Tris(p-nitrophenyl) phosphate, studies have shown that its decomposition can be accelerated using micelles and microemulsions. researchgate.net This suggests that similar approaches could be effective for the breakdown of this compound in contaminated water.
Furthermore, the photocleavable nature of the p-nitrobenzyl group could be exploited in environmental applications. For instance, materials containing this compound could be designed to release a remediating agent upon exposure to sunlight. Another possibility is the development of sensors for detecting specific pollutants, where the interaction with the pollutant triggers a photochemical reaction involving the p-nitrobenzyl group. The degradation of p-nitrophenol, a potential breakdown product of related compounds, has been studied using methods like photocatalysis with titanium dioxide and biological treatments. researchgate.net
Table 2: Potential Environmental Research Directions for this compound
| Research Area | Methodology | Potential Outcome |
|---|---|---|
| Biodegradation Studies | Incubation with microbial consortia from contaminated sites. | Identification of microorganisms capable of degrading the compound. |
| Advanced Oxidation Processes | Photocatalysis (e.g., with TiO2), Fenton reactions. | Determination of the efficiency of chemical degradation methods. |
| Pollutant Sensing | Incorporation into materials that change properties upon binding to a target pollutant. | Development of novel sensors for environmental monitoring. |
Potential in Nanotechnology and Advanced Drug Delivery Systems
The field of nanotechnology offers exciting possibilities for the application of this compound, particularly in the realm of advanced drug delivery systems. mdpi.com The ability to trigger the release of a therapeutic agent at a specific time and location is a major goal in medicine. The photocleavable nature of the p-nitrobenzyl group makes it an ideal candidate for creating light-activated drug delivery vehicles. nih.govnih.gov
Hypothetical Drug Delivery Mechanisms:
Photocleavable Nanocarriers: this compound could be used to synthesize or functionalize nanoparticles, such as liposomes or polymeric nanoparticles. A drug could be encapsulated within these nanocarriers, and the p-nitrobenzyl groups would act as "gatekeepers." Upon exposure to light of a specific wavelength, these groups would cleave, leading to the disruption of the nanocarrier and the release of the drug. nih.gov
Caged Prodrugs: A therapeutic molecule could be chemically modified by attaching it to this compound, rendering it inactive. This "caged" prodrug would then be administered. Upon irradiation of the target tissue, the p-nitrobenzyl groups would be cleaved, releasing the active drug precisely where it is needed. This approach could minimize side effects on healthy tissues. nih.gov
Light-Triggered Charge Reversal: Nanoparticles functionalized with p-nitrobenzyl groups could be designed to have a certain surface charge that allows them to bind to a drug through electrostatic interactions. Light-induced cleavage of the p-nitrobenzyl group could alter the surface charge of the nanoparticles, causing the release of the drug. mdpi.com
The use of near-infrared (NIR) light is particularly attractive for in vivo applications due to its deeper tissue penetration. Upconversion nanoparticles, which can convert NIR light to UV light, could be combined with this compound-containing systems to enable drug release in deeper tissues using an external NIR light source. researchgate.net
Translational Research and Industrial Relevance of Academic Discoveries on this compound
While currently, this compound is primarily available as a research chemical, the potential applications discussed above have significant translational and industrial relevance. sapphirebioscience.compschemicals.compharmaffiliates.com The transition from academic discovery to industrial application would require further research and development to address challenges such as scalability of synthesis, biocompatibility for in vivo applications, and cost-effectiveness.
Potential Industrial Sectors:
Biotechnology and Pharmaceuticals: The development of light-activated drug delivery systems could revolutionize the treatment of diseases like cancer, allowing for highly targeted therapies with reduced side effects. nih.gov
Advanced Materials and Manufacturing: Photo-responsive polymers and coatings could find applications in areas such as 3D printing, microfabrication of electronics, and the creation of "smart" textiles. nih.gov
Environmental Technology: The development of novel sensors and remediation technologies based on the principles outlined above could provide new tools for monitoring and cleaning up environmental pollution.
The commercialization of technologies based on p-nitrophenyl phosphates for diagnostic assays is already established, indicating a precedent for the industrial application of related compounds. google.comgoogle.com For this compound to follow a similar path, further research is needed to demonstrate its efficacy and safety in these emerging applications. Collaborations between academic researchers and industrial partners will be crucial for translating these promising concepts into real-world products and technologies.
Q & A
Q. What are the recommended synthetic routes for Tris(p-nitrobenzyl) Phosphate, and what challenges arise during its purification?
this compound can be synthesized via nucleophilic substitution reactions, where p-nitrobenzyl alcohol reacts with phosphoryl chloride (POCl₃) in an inert solvent like dichloromethane. A key challenge is controlling the reaction stoichiometry to avoid side products such as mono- or di-substituted phosphates. Purification typically involves column chromatography using silica gel with a gradient of ethyl acetate/hexane, followed by recrystallization from ethanol. Characterization via ³¹P NMR and FT-IR is critical to confirm purity and structure .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
Stability studies should include accelerated degradation tests in buffered solutions (e.g., phosphate buffer pH 7.5 or Tris buffer pH 8.0) at temperatures ranging from 25°C to 60°C . HPLC-UV or LC-MS can monitor decomposition products, while ³¹P NMR tracks phosphate backbone integrity. Note that nitro groups may hydrolyze under alkaline conditions, necessitating pH-controlled storage .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 260–280 nm, targeting nitroaromatic absorbance) is preferred for quantification. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity. Calibration curves should be validated against certified reference materials, though researchers may need to synthesize in-house standards due to commercial unavailability .
Advanced Research Questions
Q. How can mechanistic studies elucidate the hydrolytic degradation pathways of this compound?
Isotopic labeling (e.g., ¹⁸O-water) combined with mass spectrometry can identify hydrolysis intermediates. Computational modeling (DFT or MD simulations) may predict reaction energetics, while ³¹P NMR kinetic studies under varying pH and ionic strength reveal rate-determining steps . Contradictions in degradation pathways (e.g., ester vs. nitro group reactivity) require cross-validation using orthogonal methods like X-ray crystallography of intermediates .
Q. What strategies resolve contradictions in reported toxicity data for this compound analogs?
Discrepancies in toxicity studies (e.g., conflicting EC₅₀ values) often stem from differences in test organisms, exposure durations, or matrix effects. Researchers should adopt standardized protocols (e.g., OECD Test No. 201/202 for aquatic toxicity) and perform comparative metabolomics to identify species-specific metabolic pathways. Meta-analyses of EPA risk evaluations for structurally similar compounds like TCEP can guide hypothesis generation .
Q. How can environmental fate models predict the bioaccumulation potential of this compound?
Use quantitative structure-activity relationship (QSAR) models to estimate log Kow and bioconcentration factors (BCF). Experimental validation via aqueous solubility tests and sediment/water partitioning studies is critical. Contradictory model outputs (e.g., high BCF predictions vs. low observed bioaccumulation) may arise from unaccounted degradation pathways, requiring iterative refinement of model parameters .
Q. What experimental designs minimize artifacts when studying this compound’s interaction with biomolecules?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with proteins or DNA. Control experiments must address nonspecific interactions (e.g., using bovine serum albumin as a blocker) and photodegradation (via light-protected setups). Conflicting data from fluorescence quenching vs. NMR titration may reflect concentration-dependent aggregation, necessitating dynamic light scattering (DLS) validation .
Methodological Considerations
- Data Contradictions : Cross-reference EPA draft evaluations (e.g., TCEP ) and academic synthesis protocols to identify gaps.
- Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS/MS) for specificity in complex systems .
- Safety : Follow OSHA guidelines for handling nitroaromatic compounds, including fume hood use and impermeable gloves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
